molecular formula C7H7BrO B1280546 3-Bromo-5-methylphenol CAS No. 74204-00-5

3-Bromo-5-methylphenol

Cat. No. B1280546
CAS RN: 74204-00-5
M. Wt: 187.03 g/mol
InChI Key: OTUYBYTUBWJBLO-UHFFFAOYSA-N
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Patent
US04659706

Procedure details

A mixture of 5-bromo-3-hydroxytoluene (93 g, 0.5 m) and sodium hydroxide (21 g, 0.5 m) in water (200 ml) is stirred at 10°, treated with dimethyl sulfate (63 g, 0.5 m) over 1 hour, refluxed for 2 hours and cooled. The mixture is diluted with water and extracted with ether. The ether extract is washed, dried with sodium sulfate and concentrated in vacuo to give 5-bromo-3-methoxytoluene.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH-].[Na+].S(OC)(O[CH3:16])(=O)=O>O>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH3:16])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)O
Name
Quantity
21 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 10°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.